Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)
CAS No.:
Cat. No.: VC20229564
Molecular Formula: C78H108O12P2Ru+2
Molecular Weight: 1400.7 g/mol
* For research use only. Not for human or veterinary use.
![Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) -](/images/structure/VC20229564.png)
Specification
Molecular Formula | C78H108O12P2Ru+2 |
---|---|
Molecular Weight | 1400.7 g/mol |
IUPAC Name | [4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanium;ruthenium(2+);diacetate |
Standard InChI | InChI=1S/C74H100O8P2.2C2H4O2.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;2*1-2(3)4;/h29-40H,41-42H2,1-28H3;2*1H3,(H,3,4);/q;;;+2 |
Standard InChI Key | TZSINPYBMMRUEE-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)[O-].CC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.[Ru+2] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The complex consists of a ruthenium(II) center coordinated by two acetate ligands and the chiral DTBM-SEGPHOS ligand. The ligand framework comprises two 1,3-benzodioxole units linked at the 4,4'-positions, each bearing a bisphosphine group substituted with 3,5-di-tert-butyl-4-methoxyphenyl moieties . The tert-butyl and methoxy groups introduce steric bulk and electronic modulation, which are pivotal for enantioselectivity.
Property | Value |
---|---|
Molecular Formula | C₇₈H₁₀₆O₁₂P₂Ru |
Molecular Weight | 1398.69 g/mol |
Appearance | Yellow to brownish-red solid |
Solubility | Organic solvents (e.g., methanol) |
Stability | Air- and moisture-sensitive |
CAS Number | 1025477-38-6 |
The octahedral geometry around ruthenium is stabilized by the bidentate phosphine ligand and acetates, as confirmed by X-ray crystallography .
Synthesis and Industrial Production
Ligand Preparation
The DTBM-SEGPHOS ligand is synthesized via sequential phosphorylation of 4,4'-bi-1,3-benzodioxole with 3,5-di-tert-butyl-4-methoxyphenylphosphine. This multi-step process ensures high enantiopurity, critical for catalytic performance .
Complex Formation
Ruthenium coordination involves reacting Ru(OAc)₂ precursors with the preformed DTBM-SEGPHOS ligand under inert conditions. Industrial-scale production employs high-purity reagents and rigorous quality control to minimize impurities .
Mechanistic Insights in Asymmetric Hydrogenation
Catalytic Cycle
In asymmetric hydrogenation, the catalyst operates via a heterolytic H₂ activation mechanism. Kinetic and computational studies reveal:
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Rate-Determining Step: H₂ addition to Ru forms a dihydride intermediate .
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Enantio-Determining Step: Alkene insertion into the Ru–H bond, where steric interactions between the substrate and ligand dictate stereoselectivity .
Substrate Scope
The catalyst excels in hydrogenating tri-substituted alkenes, particularly pyridine-pyrroline derivatives, achieving >95% ee under mild conditions (25–50°C, 25–500 psi H₂) . For example, hydrogenation of 3-quinuclidinone yields β-amino acids with high diastereoselectivity .
Comparative Analysis with Related Catalysts
DTBM-SEGPHOS vs. DM-SEGPHOS
The DTBM variant’s tert-butyl groups enhance steric hindrance compared to DM-SEGPHOS (3,5-dimethyl substituents), leading to superior enantioselectivity in congested substrates . For instance, in Rh-catalyzed carbon-silicon bond formation, DTBM-SEGPHOS inverses stereoselectivity relative to DM-SEGPHOS due to altered transition-state interactions .
DTBM-SEGPHOS vs. BINAP
While BINAP-derived catalysts are widely used, DTBM-SEGPHOS offers better performance in hydrogenating β-ketoesters and α-substituted ketones due to its narrower dihedral angle (68° vs. 92° for BINAP), which rigidifies the chiral pocket .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The catalyst enables efficient synthesis of chiral β-amino acids, key building blocks for drugs like sitagliptin . For example, hydrogenation of methyl (Z)-3-amino-2-benzoylacrylate affords the (R)-enantiomer in 98% ee .
Fine Chemicals
In tandem Sonogashira coupling-hydrogenation reactions, Ru-DTBM-segphos facilitates one-pot synthesis of (E)- or (Z)-alkenes from alkynes, streamlining production of natural product analogs .
Hazard Statement | Precautionary Measure |
---|---|
H315 | Wear protective gloves |
H319 | Use eye protection |
H335 | Ensure adequate ventilation |
Supplier | Purity | Price (1g) | Packaging |
---|---|---|---|
Ambeed | ≥98% | $316 | 250 mg, 1g, 5g |
CymitQuimica | Not specified | €156 | 250 mg, 1g, 5g |
abcr | Kit component | Variable | Custom quantities |
Prices fluctuate with ruthenium market rates .
Future Directions and Challenges
Expanding Substrate Scope
Ongoing research aims to apply the catalyst to unsaturated nitriles and amides, which remain challenging due to competing side reactions .
Sustainability
Efforts to reduce catalyst loading (currently 1–5 mol%) and enable recycling are critical for industrial adoption .
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